2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a pyridine group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide or similar reagents.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Incorporation of the pyridine group: This step might involve etherification or similar reactions to attach the pyridine moiety to the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.
Reduction: Reduction reactions might target the carbonyl group in the ethanone part of the molecule.
Substitution: Various substitution reactions can occur, especially involving the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features that are common in pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The benzo[d]thiazole moiety, for example, is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)ethanone: Lacks the piperidine and pyridine groups.
1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone: Lacks the benzo[d]thiazole moiety.
Benzo[d]thiazole derivatives: Various compounds with modifications on the benzo[d]thiazole ring.
Uniqueness
The uniqueness of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone lies in its combination of structural features, which might confer unique biological activities or chemical properties not found in simpler analogs.
For detailed and specific information, consulting scientific literature and databases would be essential
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c23-18(13-25-19-21-15-5-1-2-6-16(15)26-19)22-11-8-14(9-12-22)24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCWORLMJJJKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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